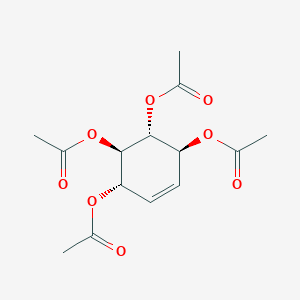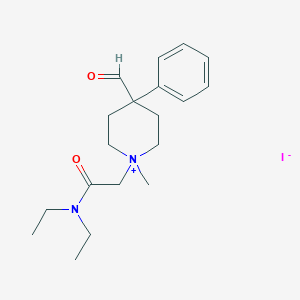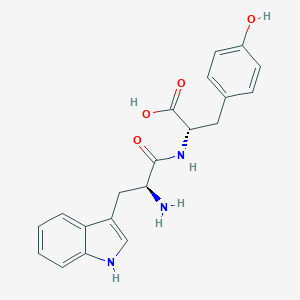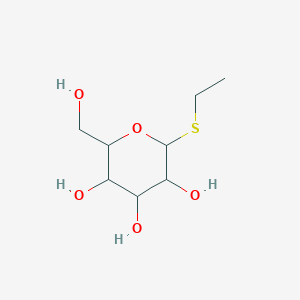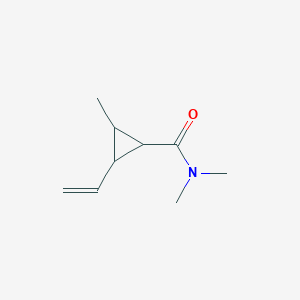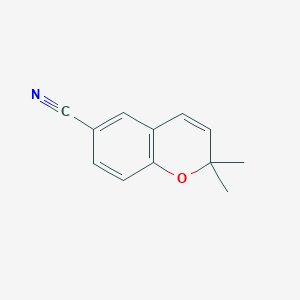
Benzyl 3-(dibenzylamino)-2-fluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(dibenzylamino)-2-fluoropropanoate is a versatile compound used in various scientific research applications. It is a colorless solid that is soluble in organic solvents and is relatively stable. It is used in a wide range of applications from synthesis to biochemical and physiological studies. This article will discuss the synthesis method, the scientific research applications, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and future directions for further research.
Applications De Recherche Scientifique
1. Neuroscience and Pharmacology
Research has delved into the neurological implications and pharmacological potentials of compounds structurally related to Benzyl 3-(dibenzylamino)-2-fluoropropanoate. For instance, studies on N-benzyl substituted derivatives of hallucinogens have provided insights into their behavioral and pharmacological properties, revealing the potent activation of specific receptors in the brain, and highlighting the potential of these compounds for further neurological research (Halberstadt & Geyer, 2014).
2. Chemistry and Biochemistry
The chemical properties and metabolic fate of this compound and its derivatives have been a subject of study. Research has explored the metabolic pathways and the formation of specific metabolites following administration, shedding light on the chemical behavior and potential biomedical applications of these compounds (Blackledge, Nicholson, & Wilson, 2003).
3. Medical Imaging and Diagnostics
Compounds related to this compound have been evaluated for their potential in medical imaging, particularly in positron emission tomography (PET) for solid tumors. Studies have synthesized and assessed the efficacy of fluorine-containing benzamide analogs, highlighting their high tumor uptake and providing valuable insights for the development of diagnostic tools (Tu et al., 2007).
Propriétés
IUPAC Name |
benzyl 3-(dibenzylamino)-2-fluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZWKAWTHAMCLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
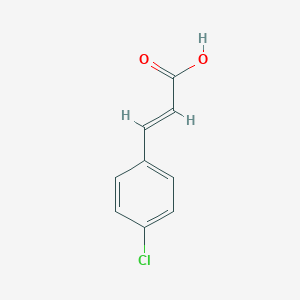
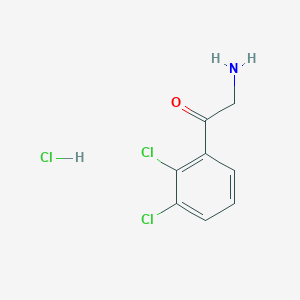
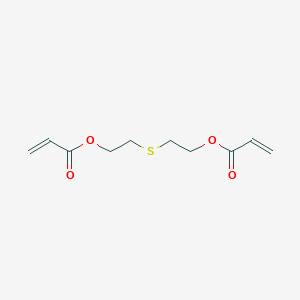


![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)
